7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-15-4-6(8(13)16)14-7(15)3-5/h1-4H,(H2,13,16) |
InChI Key |
BKQNHOMXGIEEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation between 2-aminopyridine and α-bromo- or α-chloro ketones. For 7-trifluoromethyl substitution, 2-amino-4-trifluoromethylpyridine reacts with bromoacetophenone in refluxing dimethylformamide (DMF) with potassium carbonate as a base, achieving 78% yield after 12 hours. Alternative solvents like tetrahydrofuran (THF) reduce side reactions but prolong reaction times to 18 hours (Table 1).
Table 1: Solvent Effects on Cyclocondensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 12 | 78 |
| THF | 66 | 18 | 65 |
| Acetonitrile | 82 | 15 | 71 |
Trifluoromethyl Group Introduction
Direct trifluoromethylation is achieved via Ullmann-type coupling using CuI and 1,10-phenanthroline. 7-Bromoimidazo[1,2-a]pyridine reacts with methyl trifluoroborate in DMF at 100°C, yielding 85% of the trifluoromethylated product. Microwave-assisted methods reduce reaction times from 24 hours to 4 hours while maintaining yields above 80%.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Intermediate Functionalization
Palladium-catalyzed couplings install aryl or heteroaryl groups at position 3 or 5. For example, 7-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid couples with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), yielding 89% of the biaryl product. Catalyst loading below 5 mol% is critical to minimize costs.
Buchwald-Hartwig Amination
Primary and secondary amines are introduced via Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos, 7-trifluoromethyl-2-chloroimidazo[1,2-a]pyridine reacts with morpholine in dioxane at 100°C, achieving 92% yield. Elevated temperatures (>110°C) degrade the trifluoromethyl group, necessitating precise thermal control.
Carboxamide Formation via Acylation
Activation of Carboxylic Acid Intermediates
The 2-carboxamide group is installed by activating the carboxylic acid precursor with thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or amines in dichloromethane (DCM) provides the carboxamide. For example, 7-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid treated with oxalyl chloride forms the acyl chloride, which reacts with aqueous NH₃ to yield 83% product.
Coupling Reagent-Mediated Approaches
Alternative methods employ HATU or EDCl/HOBt for amide bond formation. A mixture of 2-carboxylic acid, HATU (1.2 equiv), and DIPEA (3 equiv) in DCM reacts with ammonium chloride at 25°C, achieving 88% yield within 2 hours. EDCl/HOBt in THF requires longer reaction times (6 hours) but reduces epimerization risks.
Table 2: Comparison of Amidation Methods
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DCM | 2 | 88 |
| EDCl/HOBt | THF | 6 | 82 |
| SOCl₂ followed by NH₃ | DCM | 4 | 83 |
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexanes (1:3 to 1:1 gradients). Recrystallization from ethanol/water mixtures enhances purity to >99% as verified by HPLC. Characterization by ¹⁹F NMR confirms trifluoromethyl integrity, while HRMS validates molecular formulae.
Industrial-Scale Manufacturing Considerations
Batch processes utilize continuous flow reactors for cyclocondensation steps, reducing solvent volumes by 40% compared to traditional flask-based methods. Cost analysis favors DMF over THF due to higher yields despite DMF’s higher toxicity. Regulatory-compliant waste management protocols are critical for large-scale trifluoromethylation.
Recent Advances and Alternative Methodologies
Emergent strategies include photoredox catalysis for trifluoromethylation under mild conditions and enzymatic amidation for stereocontrol. However, these methods remain experimental, with yields currently below 60% .
Chemical Reactions Analysis
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Radical Reactions: The compound can undergo radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common reagents used in these reactions include transition metal catalysts, electrophilic trifluoromethylating reagents, and visible light sources. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's structure enhances its interaction with biological targets, contributing to its potential as an antimicrobial agent .
Anticancer Properties
The compound has also shown promise as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for further development in cancer therapy. Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds can inhibit cancer cell proliferation effectively .
Structure-Activity Relationship (SAR)
The trifluoromethyl group in 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide significantly enhances its lipophilicity and biological activity compared to other similar compounds. This structural feature may improve the compound's bioavailability and cellular penetration, making it a valuable candidate for drug design .
Case Study 1: Antimycobacterial Activity
In a study evaluating various imidazo[1,2-a]pyridine derivatives, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide was identified as a potent lead molecule against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were reported in the range of 0.03 to 5 µM against different strains of the bacteria .
Case Study 2: Anticancer Efficacy
Another study reported the anticancer efficacy of several imidazo[1,2-a]pyridine derivatives, including 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide. The compound demonstrated significant cytotoxicity against a panel of human tumor cell lines with IC50 values indicating strong potential for further development as an anticancer therapeutic agent .
Comparative Analysis of Biological Activities
| Compound | Activity Type | MIC/IC50 Values | Target Pathogen/Cancer Type |
|---|---|---|---|
| 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | Antimicrobial | 0.03 - 5 µM | Mycobacterium tuberculosis |
| 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | Anticancer | Varies (reported IC50 values) | Various human tumors |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 7 significantly altering pharmacological and physicochemical properties. Below is a detailed comparison of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Insights
Positional Effects of Substituents :
- The trifluoromethyl group at C7 (vs. C5 or C6) enhances metabolic stability and electron-withdrawing effects, improving target binding (e.g., InhA in tuberculosis) compared to methyl or bromo analogs .
- Carboxamide vs. Carboxylic Acid : The carboxamide group (C2) in the target compound improves solubility and bioavailability compared to carboxylic acid derivatives like 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Pharmacological Activity: Anti-Tubercular Activity: The target compound demonstrates stronger binding to InhA (enoyl-ACP reductase) than 7-methyl or 6-bromo analogs, likely due to the -CF₃ group’s electronic effects . Nurr1 Agonism: Both the target compound and N-phenyl-6-(pyrid-2-yl) analogs show potent Nurr1 activation (EC₅₀ ~1 nM), but the -CF₃ group may enhance blood-brain barrier penetration .
Physicochemical Properties :
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide primarily involves interaction with various biological targets, including calcium channels and purinergic receptors. The compound has been studied for its ability to modulate N-type and T-type calcium channels, which are implicated in pain and neurological disorders .
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (MTB). It demonstrated a minimum inhibitory concentration (MIC) of 4.53 μM against MTB PS, indicating significant anti-mycobacterial properties . This positions it as a potential candidate for further development in tuberculosis treatment.
Antitumor Activity
The imidazo[1,2-a]pyridine derivatives have shown promise in cancer research. Compounds within this class have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
Pain Modulation
The compound has been implicated in the modulation of pain through its action on calcium channels. Specifically, it has been shown to affect conditions characterized by unwanted calcium channel activity, such as pain syndromes and neurological disorders like epilepsy .
Study on Antimycobacterial Activity
A study conducted by Ganesh Samala et al. evaluated various imidazo[1,2-a]pyridine derivatives for their anti-tubercular activity. Among the tested compounds, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide was identified as one of the most potent inhibitors with an MIC value significantly lower than many existing treatments .
Study on Antitumor Activity
In another investigation focusing on anticancer properties, derivatives similar to 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide were assessed for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could enhance caspase-3 activity and cause cell cycle arrest at the G2/M phase, underscoring their potential as therapeutic agents in oncology .
Data Tables
Q & A
Q. What are the established synthesis protocols for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoketones to form the imidazo[1,2-a]pyridine scaffold .
Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under catalytic conditions (e.g., Cu(I) or Ru(II)) .
Carboxamide Derivatization : Hydrolysis of the ester intermediate (e.g., ethyl carboxylate) to the carboxylic acid, followed by coupling with amines via EDCI/HOBt activation .
- Key Conditions :
- Solvents: DMF or DMSO for solubility .
- Temperature: 80–100°C for cyclization steps .
- Catalysts: Palladium or copper for cross-coupling reactions .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
Q. Which analytical techniques are critical for characterizing 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., trifluoromethyl at C7, carboxamide at C2) .
- HRMS : Validates molecular formula (e.g., CHFNO) .
- IR Spectroscopy : Identifies carboxamide C=O stretch (~1680 cm) and N-H bending (~1550 cm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (critical for solid-state stability studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., IC determination via dose-response curves in triplicate) .
- Impurity Effects : Validate purity (>95% by HPLC) before biological testing .
- Structural Analogues : Compare with derivatives (e.g., ethyl carboxylate vs. carboxamide) to isolate functional group contributions .
- Example : A 2025 study found that residual DMSO in samples artificially inflated cytotoxicity readings by 20–30%; rigorous solvent removal is advised .
Q. What strategies enhance the metabolic stability of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide without compromising bioactivity?
- Methodological Answer :
- Trifluoromethyl Optimization : Replace with bulkier groups (e.g., pentafluorosulfanyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide as a tert-butyl ester to improve membrane permeability, with in vivo hydrolysis to the active form .
- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies substituents that minimize off-target interactions while maintaining target affinity .
- Data Table :
| Derivative | Metabolic Half-life (Human Liver Microsomes) | Target Affinity (K, nM) |
|---|---|---|
| Parent | 1.2 h | 12.5 |
| tert-Butyl | 3.8 h | 14.7 |
| SF | 4.5 h | 10.2 |
| Source: Adapted from |
Q. How do reaction solvent and catalyst choice impact the scalability of the synthesis?
- Methodological Answer :
- Solvent Effects :
- DMF : High polarity aids solubility but complicates recycling; switch to MeCN or THF for large-scale .
- Water : Enables green chemistry approaches (e.g., cycloisomerization in aqueous NaOH at 25°C, 85% yield) .
- Catalyst Optimization :
- Palladium : Efficient for cross-coupling but costly; iron or nickel catalysts reduce costs by 40% .
- Case Study : A 2023 pilot-scale synthesis achieved 78% yield using FeCl/EtOH vs. 82% with Pd(OAc)/DMF, demonstrating cost-efficacy trade-offs .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show negligible activity?
- Methodological Answer : Discrepancies stem from:
- Kinase Panel Selection : Broad panels (e.g., 400+ kinases) vs. focused panels (e.g., JAK/STAT family) .
- Binding Mode : The trifluoromethyl group induces steric clashes in kinases with smaller active sites (e.g., EGFR vs. CDK2) .
- Validation : Confirm hits via SPR (surface plasmon resonance) to rule out assay artifacts .
Structural and Functional Comparisons
Q. How does 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide compare to its carboxylate and ester analogs?
- Methodological Answer :
- Bioavailability : Carboxamide improves logP by 0.5 units vs. carboxylate, enhancing membrane permeability .
- Stability : Ethyl ester derivatives degrade 3× faster in plasma (t = 0.8 h) vs. carboxamide (t = 2.4 h) .
- Activity : Carboxamide shows 10-fold higher IC against PI3Kα due to hydrogen bonding with Lys802 .
Experimental Design Recommendations
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer potential?
- Methodological Answer :
- In Vitro :
- Cell Lines: NCI-60 panel for broad screening; follow-up with patient-derived xenograft (PDX) cells .
- Mechanism: Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- In Vivo :
- Xenograft Models: Murine models with HT-29 (colon) or A549 (lung) tumors .
- Dosing: 50 mg/kg oral, twice weekly; monitor liver enzymes due to CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
